molecular formula C17H31N3O2 B7158132 Tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate

Tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B7158132
M. Wt: 309.4 g/mol
InChI Key: GCODKRIPXHKWPT-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a piperazine moiety with a cyclopropylmethyl substituent

Properties

IUPAC Name

tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c1-17(2,3)22-16(21)20-7-6-15(13-20)19-10-8-18(9-11-19)12-14-4-5-14/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCODKRIPXHKWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCN(CC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is attached to the piperazine ring through alkylation reactions.

    Formation of the Tert-butyl Ester: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can be performed on the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel compounds.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-((4-(aminomethyl)piperidin-1-yl)methyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and potentially more effective in certain applications.

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